molecular formula C7H6Cl2N2O B11898630 6-Chlorobenzo[d]oxazol-2-amine hydrochloride CAS No. 1087711-84-9

6-Chlorobenzo[d]oxazol-2-amine hydrochloride

Katalognummer: B11898630
CAS-Nummer: 1087711-84-9
Molekulargewicht: 205.04 g/mol
InChI-Schlüssel: AVNWFOCOHFPYJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chlorobenzo[d]oxazol-2-amine hydrochloride is a chemical compound with the molecular formula C7H6Cl2N2O It is a derivative of benzo[d]oxazole, characterized by the presence of a chlorine atom at the 6th position and an amine group at the 2nd position, forming a hydrochloride salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[d]oxazol-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chlorobenzo[d]oxazole.

    Nitration: The 6-chlorobenzo[d]oxazole undergoes nitration to introduce a nitro group at the 2nd position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrochloride Formation: The resulting 6-chlorobenzo[d]oxazol-2-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chlorobenzo[d]oxazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Condensation: Carbonyl compounds like aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

    Substitution Products: Various substituted benzo[d]oxazole derivatives.

    Oxidation Products: Nitroso or nitro derivatives.

    Condensation Products: Imines or amides.

Wissenschaftliche Forschungsanwendungen

6-Chlorobenzo[d]oxazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Chlorobenzo[d]oxazol-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and amine groups play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the biological context and the specific target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride
  • 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
  • 2-Isopropylbenzo[d]oxazol-6-amine
  • 6-Chlorobenzo[d]isoxazol-3-ol

Uniqueness

6-Chlorobenzo[d]oxazol-2-amine hydrochloride is unique due to the specific positioning of the chlorine and amine groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

1087711-84-9

Molekularformel

C7H6Cl2N2O

Molekulargewicht

205.04 g/mol

IUPAC-Name

6-chloro-1,3-benzoxazol-2-amine;hydrochloride

InChI

InChI=1S/C7H5ClN2O.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H2,9,10);1H

InChI-Schlüssel

AVNWFOCOHFPYJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)OC(=N2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.